![molecular formula C20H17BrN2O4 B4707467 N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B4707467.png)
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
Descripción general
Descripción
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as BPAF, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. BPAF is a synthetic compound that belongs to the family of furan derivatives, and it has been synthesized through various methods.
Mecanismo De Acción
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide works by binding to specific receptors in the body, including the estrogen receptor and the androgen receptor. This compound has been shown to have a higher binding affinity for the estrogen receptor than other compounds in the same family, such as bisphenol A (BPA). This compound has also been shown to have an antagonistic effect on the androgen receptor, which may have implications for its potential use as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress, disrupt the endocrine system, and cause DNA damage. This compound has also been shown to have an effect on the immune system, with studies showing that exposure to this compound can lead to a decrease in immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has several advantages for use in laboratory experiments, including its high thermal stability and low toxicity. However, this compound also has several limitations, including its potential to interfere with other compounds and its potential to cause DNA damage.
Direcciones Futuras
There are several future directions for research on N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, including its potential use as a flame retardant and anti-cancer agent. Further research is needed to determine the full extent of this compound's effects on the body and to identify any potential risks associated with its use. Additionally, research is needed to develop new synthesis methods for this compound that are more efficient and environmentally friendly.
In conclusion, this compound is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and it has been studied for its potential use as a flame retardant and anti-cancer agent. This compound works by binding to specific receptors in the body, and it has various biochemical and physiological effects. While this compound has several advantages for use in laboratory experiments, further research is needed to determine the full extent of its effects on the body and to identify any potential risks associated with its use.
Aplicaciones Científicas De Investigación
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has been the subject of numerous scientific studies due to its potential applications in various fields. This compound has been studied for its potential use as a flame retardant due to its high thermal stability and low toxicity. This compound has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[2-[[2-(4-bromophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-13-4-9-16(23-20(25)18-3-2-10-26-18)17(11-13)22-19(24)12-27-15-7-5-14(21)6-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNTYNSOMORSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-aminophenyl)-3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4707387.png)
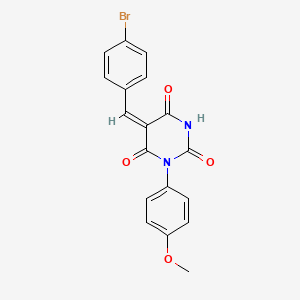
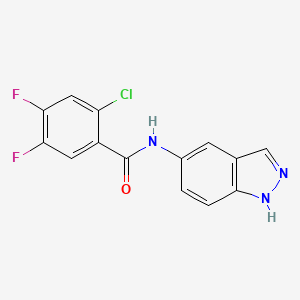
![N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4707403.png)
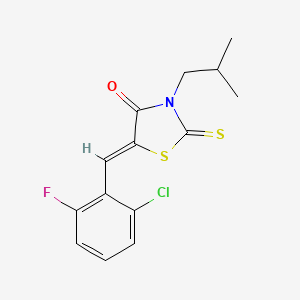
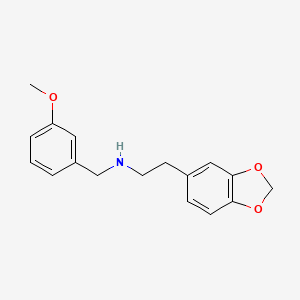
![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4707431.png)
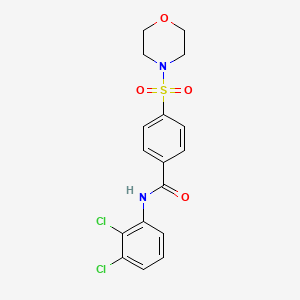

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
![methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4707446.png)
![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4707465.png)
![3-(3,4-dimethylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4707479.png)